molecular formula C16H10Cl2FN3 B6347567 4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine CAS No. 1354926-20-7

4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Cat. No. B6347567
CAS RN: 1354926-20-7
M. Wt: 334.2 g/mol
InChI Key: BUJMRWFMYFBUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, commonly referred to as 4-(3,4-DCPF)-6-F-Pyrimidine, is an organic compound that is widely used in scientific research. It is a member of the pyrimidine family and has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

4-(3,4-DCPF)-6-F-Pyrimidine is widely used in scientific research due to its ability to act as a ligand for a variety of proteins and enzymes. It has been used to study the structure and function of enzymes, as well as the interactions between proteins and other molecules. It has also been used to study the effects of certain drugs on the body. Additionally, it has been used to study the effects of certain hormones on the body, as well as to investigate the effects of certain environmental toxins on the body.

Mechanism of Action

The mechanism of action of 4-(3,4-DCPF)-6-F-Pyrimidine is complex and not fully understood. It is believed to act as a competitive inhibitor of enzymes, by binding to the active site of the enzyme and preventing the binding of the substrate. It is also believed to act as an allosteric inhibitor, by binding to a site on the enzyme that is different from the active site and modulating the enzyme's activity. Additionally, it is believed to act as an agonist, by binding to a receptor and activating it.
Biochemical and Physiological Effects
4-(3,4-DCPF)-6-F-Pyrimidine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, modulate the activity of proteins, and alter the expression of genes. Additionally, it has been found to affect the activity of hormones, such as insulin and glucagon, and to affect the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The use of 4-(3,4-DCPF)-6-F-Pyrimidine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound and has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. For example, it is not always possible to accurately predict the effects of the compound on a given system, and it is not always possible to accurately measure its concentration in the system. Additionally, it is not always possible to accurately predict the effects of the compound on a given system when it is used in combination with other compounds.

Future Directions

There are many potential future directions for research involving 4-(3,4-DCPF)-6-F-Pyrimidine. These include exploring its potential as a therapeutic agent, studying its effects on other physiological processes, such as cell proliferation and apoptosis, and exploring its potential as a diagnostic tool. Additionally, further research could be conducted into its effects on the immune system, its potential as a biomarker for certain diseases, and its potential as an imaging agent. Finally, further research could be conducted into its potential as a drug delivery system, its potential as a drug-targeting agent, and its potential as a tool for drug discovery.

Synthesis Methods

4-(3,4-DCPF)-6-F-Pyrimidine can be synthesized through the following steps:
1. Reaction of 3,4-dichlorophenyl isocyanate with 4-fluorophenylhydrazine in the presence of a base to produce 4-(3,4-dichlorophenyl)-6-(4-fluorophenyl)hydrazine.
2. Reaction of 4-(3,4-dichlorophenyl)-6-(4-fluorophenyl)hydrazine with acetic anhydride in the presence of a base to produce 4-(3,4-dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2FN3/c17-12-6-3-10(7-13(12)18)15-8-14(21-16(20)22-15)9-1-4-11(19)5-2-9/h1-8H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJMRWFMYFBUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

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